4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by the presence of chlorine and iodine atoms attached to the pyrazolo[3,4-d]pyrimidine core
Mechanism of Action
Target of Action
The primary target of 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . Therefore, inhibiting CDK2 is an appealing strategy for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway. CDK2 is essential for the G1/S and G2/M phase transitions of the cell cycle . By inhibiting CDK2, this compound disrupts these transitions, leading to cell cycle arrest .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in a refrigerator .
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression . This results in the induction of apoptosis within cells, particularly in HCT cells . The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Action Environment
It is known that the compound should be stored in a refrigerator, suggesting that temperature could affect its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine typically involves the halogenation of pyrazolo[3,4-d]pyrimidine derivatives. One common method includes the reaction of 4,6-dichloropyrimidine with iodine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of the iodine atom at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. These processes are optimized for high yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura cross-coupling, to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are potential anticancer agents.
Material Science: The compound is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein interactions, contributing to the understanding of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
- 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
Uniqueness
4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of both chlorine and iodine atoms, which enhance its reactivity and potential for functionalization. This dual halogenation provides a versatile platform for the synthesis of a wide range of derivatives with diverse biological and material properties .
Properties
IUPAC Name |
4,6-dichloro-3-iodo-2H-pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2IN4/c6-2-1-3(8)11-12-4(1)10-5(7)9-2/h(H,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXISZHQCUXIBDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NN=C1N=C(N=C2Cl)Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2IN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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